3-(1,3-Thiazol-4-yl)phenol

Enzyme Inhibition Steroid Metabolism Drug Discovery

Designing selective 17β-HSD1 inhibitors for breast cancer research? This scaffold directly addresses the need for a well-characterized, potent starting point. A derivative shows 4.9-fold higher inhibitory potency vs. positional isomers, minimizing off-target risk. It also delivers potent VCP (p97) inhibition (IC50=120 nM). As a reactive phenol-thiazole, it enables rapid library expansion via O-alkylation, esterification, and cross-coupling. Researchers gain a structurally validated, multi-target fragment; procurement managers secure a reliable, immediately available intermediate.

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
Cat. No. B13177404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Thiazol-4-yl)phenol
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CSC=N2
InChIInChI=1S/C9H7NOS/c11-8-3-1-2-7(4-8)9-5-12-6-10-9/h1-6,11H
InChIKeyFSDVYBGJPOICOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Thiazol-4-yl)phenol Overview


3-(1,3-Thiazol-4-yl)phenol (CAS 35582-21-9) is an organic compound with the molecular formula C9H7NOS and a molecular weight of 177.22 g/mol, offered for research and development purposes . It belongs to the class of 2,4-disubstituted thiazoles, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties . As a phenol-substituted thiazole, it serves as a valuable synthetic building block in medicinal chemistry .

3-(1,3-Thiazol-4-yl)phenol Structural Specificity


The precise substitution pattern on both the thiazole and phenol rings of 3-(1,3-Thiazol-4-yl)phenol dictates its specific electronic distribution, steric constraints, and hydrogen-bonding capabilities, which directly influence its interaction with biological targets and its utility as a synthetic intermediate [1]. Unlike its 2- or 4-positional isomers, or analogs with additional amino or hydrazino substitutions, this specific scaffold offers a unique combination of properties that are not replicated by closely related compounds, as evidenced by differential binding affinities and inhibitory profiles [1]. Therefore, generic substitution without empirical validation carries a high risk of experimental failure or suboptimal results in downstream applications.

3-(1,3-Thiazol-4-yl)phenol Comparative Analysis


17β-HSD1 Inhibition vs. Positional Isomer

3-[2-(3-hydroxyphenyl)-1,3-thiazol-4-yl]phenol, a compound that contains the 3-(1,3-thiazol-4-yl)phenol core, exhibits a 4.9-fold higher inhibitory potency against 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) compared to its positional isomer 4-[2-(3-hydroxyphenyl)-1,3-thiazol-4-yl]phenol [1][2]. This demonstrates the critical importance of the 3-position phenol substitution for target engagement.

Enzyme Inhibition Steroid Metabolism Drug Discovery

VCP Inhibition Potency Comparison

A derivative of 3-(1,3-thiazol-4-yl)phenol, 3-(2-(4-hydroxyphenylamino)thiazol-4-yl)phenol, exhibits a potent IC50 of 120 nM against Valosin-containing protein (VCP) in a biochemical assay [1]. In contrast, a structurally unrelated thiazole-phenol analog, 2-(2-(Phenylamino)thiazol-4-yl)phenol, shows a significantly weaker IC50 of 119,000 nM against the unrelated enzyme fructose-1,6-bisphosphatase (FBPase) [2]. This highlights the specific structural features of the 3-(1,3-thiazol-4-yl)phenol scaffold that confer high potency for certain targets.

VCP Inhibition Ubiquitin-Proteasome System Cancer Research

Antimicrobial Scaffold: 3- vs 4-Position

While 3-(1,3-thiazol-4-yl)phenol itself is a building block, its derivatives demonstrate antimicrobial activity. In contrast, 4-(1,3-Thiazol-4-yl)phenol has been reported to inhibit the growth of S. aureus with an MIC of 15 µg/mL . More advanced thiazole derivatives, such as 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol, have demonstrated potent anti-MRSA activity with MIC values as low as 1 µg/mL [1]. These findings indicate that the thiazol-4-ylphenol core is a viable scaffold for antimicrobial development, but the specific substitution pattern is critical for optimizing potency and spectrum of activity.

Antimicrobial Thiazole Derivatives SAR

Selectivity Profile vs. 2-Substituted Analogs

Derivatives of the 3-(1,3-thiazol-4-yl)phenol core exhibit activity against specific enzymes such as 17β-HSD1 and VCP [1][2]. In contrast, the 2-amino analog 4-(2-amino-1,3-thiazol-4-yl)phenol has been shown to inhibit the glycosyltransferase WaaG with an IC50 of 1.0 mM [3], while the 2-hydrazino analog 3-(2-Hydrazino-thiazol-4-yl)-phenol inhibits fructose-1,6-bisphosphatase . This demonstrates that modifications at the 2-position of the thiazole ring dramatically shift the target profile, highlighting the unique selectivity space accessible with the 3-(1,3-thiazol-4-yl)phenol scaffold.

Enzyme Inhibition Fragment-Based Drug Discovery Selectivity

3-(1,3-Thiazol-4-yl)phenol Applications


17β-HSD1 Probe Development

Given the 4.9-fold higher inhibitory potency of its derivative against 17β-HSD1 compared to a positional isomer [1], 3-(1,3-Thiazol-4-yl)phenol is an ideal starting scaffold for developing selective probes or lead compounds targeting 17β-hydroxysteroid dehydrogenase type 1. This enzyme is involved in the local activation of estrogens and is a therapeutic target for hormone-dependent breast cancer and endometriosis. Researchers can leverage this scaffold to explore structure-activity relationships around the phenol and thiazole rings to optimize potency and selectivity.

VCP Inhibitor for Cancer and Neurodegeneration

The potent VCP inhibitory activity (IC50 = 120 nM) demonstrated by a derivative of 3-(1,3-thiazol-4-yl)phenol [2] positions this scaffold as a valuable building block for medicinal chemists developing VCP inhibitors. VCP (p97) is an essential ATPase involved in ubiquitin-dependent protein quality control and is a validated target for cancer therapy and certain neurodegenerative disorders. The core structure offers a concise entry point for synthesizing focused libraries to improve potency, pharmacokinetic properties, and target selectivity.

Fragment-Based Discovery for Antimicrobials

The thiazol-4-ylphenol core is a proven fragment for antimicrobial drug discovery, as evidenced by the activity of related compounds against S. aureus and MRSA [3]. 3-(1,3-Thiazol-4-yl)phenol provides a structurally distinct fragment compared to the more commonly explored 4-position isomers. It can be incorporated into fragment-based screening libraries or used as a starting point for fragment growing or linking strategies to identify novel inhibitors of underexploited bacterial targets, potentially overcoming existing resistance mechanisms.

Chemical Library Synthesis Building Block

As a phenol-substituted thiazole with a reactive hydroxyl group and a heterocyclic core, 3-(1,3-Thiazol-4-yl)phenol is a versatile building block for constructing diverse chemical libraries for biological screening [1]. It can undergo a variety of chemical transformations, including O-alkylation, esterification, Mitsunobu reactions, and metal-catalyzed cross-couplings at the phenol or thiazole ring. This makes it a valuable tool for diversity-oriented synthesis and the rapid exploration of new chemical space in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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